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molecular formula C6H9N3O B8587146 (6-Hydrazinopyridin-3-yl)methanol

(6-Hydrazinopyridin-3-yl)methanol

Cat. No. B8587146
M. Wt: 139.16 g/mol
InChI Key: CPNKYIWDFIZINI-UHFFFAOYSA-N
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Patent
US08252817B2

Procedure details

20.0 g (139 mmol) (6-chloropyridin-3-yl)methanol are heated under reflux overnight in 400 ml of a 35% strength aqueous hydrazine hydrate solution. The mixture is concentrated, toluene is added, the mixture is concentrated again and the residue is stirred with a mixture of methylene chloride, methanol and diethyl ether. The crystalline residue (hydrazine hydrochloride) is filtered off, the filtrate is concentrated and the residue is dried in vacuo.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.O.[NH2:11][NH2:12]>>[NH:11]([C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1)[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with a mixture of methylene chloride, methanol and diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
toluene is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated again
FILTRATION
Type
FILTRATION
Details
The crystalline residue (hydrazine hydrochloride) is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is dried in vacuo

Outcomes

Product
Name
Type
Smiles
N(N)C1=CC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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